molecular formula C21H22O7 B11455747 (4E)-6,7-dimethoxy-4-(3,4,5-trimethoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one

(4E)-6,7-dimethoxy-4-(3,4,5-trimethoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B11455747
M. Wt: 386.4 g/mol
InChI Key: BPLGZEYAJVAZHC-GIDUJCDVSA-N
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Description

(4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzopyran core with methoxy substituents and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzopyranone derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

(4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is unique due to its specific combination of methoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

(4E)-6,7-dimethoxy-4-[(3,4,5-trimethoxyphenyl)methylidene]-1H-isochromen-3-one

InChI

InChI=1S/C21H22O7/c1-23-16-9-13-11-28-21(22)15(14(13)10-17(16)24-2)6-12-7-18(25-3)20(27-5)19(8-12)26-4/h6-10H,11H2,1-5H3/b15-6+

InChI Key

BPLGZEYAJVAZHC-GIDUJCDVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C3=CC(=C(C=C3COC2=O)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C3=CC(=C(C=C3COC2=O)OC)OC

Origin of Product

United States

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